Eleven-Nineteen-Leukemia Protein IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

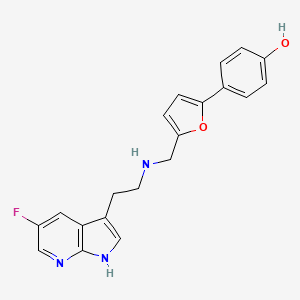

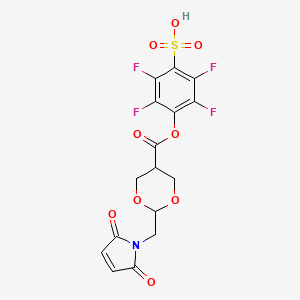

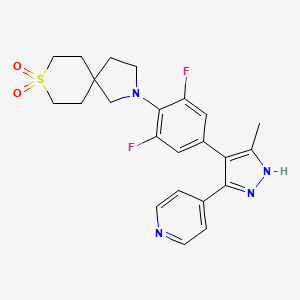

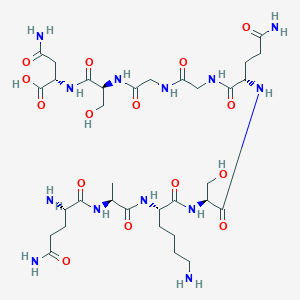

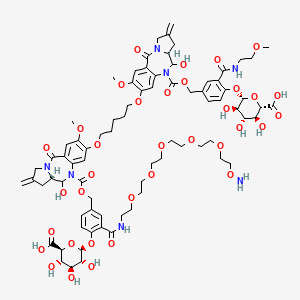

Eleven-Nineteen-Leukemia Protein IN-1 is a small molecule inhibitor that targets the YEATS domain of the Eleven-Nineteen-Leukemia protein. This compound has shown significant potential in the treatment of acute myeloid leukemia by disrupting the interaction between the Eleven-Nineteen-Leukemia protein and acylated histones, thereby inhibiting the proliferation of leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of an amide core, followed by the attachment of aromatic moieties at specific positions to enhance binding affinity and selectivity .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-1 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact with specific amino acid residues in the YEATS domain, leading to the displacement of the Eleven-Nineteen-Leukemia protein from chromatin .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-(dimethylamino)pyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and various aromatic acids. The reactions are typically carried out under reflux conditions to ensure complete conversion .

Major Products: The major product of these reactions is the this compound compound itself, which is characterized by its high binding affinity to the YEATS domain and its ability to inhibit the proliferation of leukemia cells .

Scientific Research Applications

Eleven-Nineteen-Leukemia Protein IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the interactions between proteins and acylated histones. In biology, it helps elucidate the role of the Eleven-Nineteen-Leukemia protein in gene regulation and chromatin remodeling. In medicine, it is being investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers .

Mechanism of Action

The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-1 involves its binding to the YEATS domain of the Eleven-Nineteen-Leukemia protein. This interaction disrupts the protein’s ability to bind to acylated histones, leading to the suppression of key oncogenic gene expression programs. The compound effectively blocks the proliferation of leukemia cells by impairing transcription elongation and inducing differentiation .

Comparison with Similar Compounds

Properties

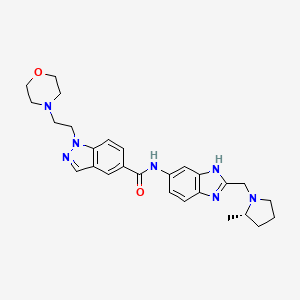

Molecular Formula |

C27H33N7O2 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1-(2-morpholin-4-ylethyl)indazole-5-carboxamide |

InChI |

InChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1 |

InChI Key |

MVKGWIMIIHYNGU-IBGZPJMESA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)